molecular formula C12H17NO B14838641 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol

Cat. No.: B14838641
M. Wt: 191.27 g/mol
InChI Key: IDNVQOFGFPNHOG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a dimethylamino group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol typically involves the introduction of the cyclopropylmethyl group and the dimethylamino group onto a phenol ring. One common method involves the reaction of cyclopropylmethyl bromide with 2-(dimethylamino)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-(dimethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylamino group can influence the compound’s binding affinity and selectivity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)phenol: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(Cyclopropylmethyl)phenol: Lacks the dimethylamino group, which can influence its interaction with molecular targets.

    4-(Cyclopropylmethyl)-2-(dimethylamino)phenol: Similar structure but with different substitution pattern, leading to variations in properties and applications.

Uniqueness

3-(Cyclopropylmethyl)-2-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO/c1-13(2)12-10(8-9-6-7-9)4-3-5-11(12)14/h3-5,9,14H,6-8H2,1-2H3

InChI Key

IDNVQOFGFPNHOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1O)CC2CC2

Origin of Product

United States

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